molecular formula C13H14ClNO2 B13671541 2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride

2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride

Cat. No.: B13671541
M. Wt: 251.71 g/mol
InChI Key: CAGUHYCJTPOKFM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C13H13NO2.ClH. It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an amino group attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride typically involves the reaction of 4-methoxynaphthalene with an appropriate amino compound under controlled conditions. One common method includes the use of 4-methoxynaphthalene-1-carbaldehyde, which undergoes a condensation reaction with an amino compound to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

Major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthalene compounds. These products are often characterized using techniques such as NMR, IR, and UV-Vis spectroscopy .

Scientific Research Applications

2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-methoxynaphthalen-1-yl)ethanone Hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

2-amino-1-(4-methoxynaphthalen-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C13H13NO2.ClH/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13;/h2-7H,8,14H2,1H3;1H

InChI Key

CAGUHYCJTPOKFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)CN.Cl

Origin of Product

United States

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